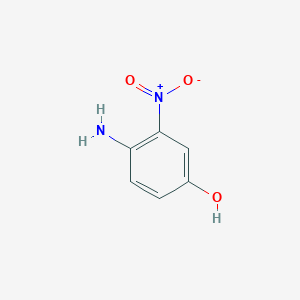

4-Amino-3-nitrophenol

Übersicht

Beschreibung

4-Amino-3-nitrophenol (4A3NP, CAS 610-81-1) is a substituted aromatic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol. It is primarily used as a colorant in oxidative and non-oxidative hair dye formulations, imparting red to bordeaux hues. Regulatory agencies permit its use at concentrations up to 1.5% in Europe and 1% in Korea . However, its risk assessment remains incomplete due to insufficient dermal absorption data, despite documented toxic effects in skin sensitization and gene mutation assays .

4A3NP is also a precursor in synthesizing pharmaceuticals and functional materials, such as benzimidazole-based Factor Xa inhibitors and dinickel–salphen complexes for DNA recognition . Its synthesis involves acetylation, nitration, and hydrolysis of p-aminophenol, optimized to achieve a 69.4% yield with reduced nitric acid consumption compared to earlier methods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrophenol can be synthesized through various methods:

Reduction of 4-nitro-3-aminophenol: This method involves the reduction of 4-nitro-3-aminophenol using reducing agents such as sodium dithionite or sodium borohydride in an alkaline medium.

Nitration of 4-amino-3-methoxyphenol: This involves nitrating 4-amino-3-methoxyphenol to obtain this compound.

Diazotization of 3-nitro-4-aminophenol: This method involves the diazotization of 3-nitro-4-aminophenol followed by coupling with various agents to produce different azo dyes.

Industrial Production Methods: One industrial method includes the acetylation of p-aminophenol with acetic anhydride, followed by nitration with nitric acid, and final hydrolysis of 4-acetoxy-2-acetamino nitrobenzene with sodium hydroxide .

Analyse Chemischer Reaktionen

4-Amino-3-nitrophenol undergoes various chemical reactions:

Reduction: It can be reduced to 4-amino-3-hydroxyaniline using reducing agents like sodium borohydride.

Oxidation: It can be oxidized to form quinone derivatives under specific conditions.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products:

Reduction: 4-Amino-3-hydroxyaniline.

Oxidation: Quinone derivatives.

Substitution: Various substituted nitrophenols.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

4A3NP is predominantly used as an intermediate in the formulation of hair dyes. Its properties allow it to act as a colorant that can provide a range of shades when combined with other chemicals in oxidative and non-oxidative hair dye formulations.

Table 1: Hair Dye Formulation Characteristics

| Property | Non-Oxidative Formulation | Oxidative Formulation |

|---|---|---|

| Concentration | 1% | 1.5% |

| Dermal Absorption Rate | 5.62 ± 2.19% | 2.83 ± 1.48% |

| Application Method | Direct application | Mixed with hydrogen peroxide |

In studies, the dermal absorption rates of 4A3NP were significantly higher in non-oxidative conditions compared to oxidative conditions, indicating different absorption dynamics based on formulation type .

Analytical Method Development

The development of analytical methods for detecting and quantifying 4A3NP in various matrices is crucial for ensuring safety and efficacy in its applications. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been validated for this purpose.

Table 2: Validation Parameters for LC-MS Analysis

| Parameter | Value |

|---|---|

| Linear Range | 20–1000 ng/mL |

| Accuracy | 93.5–111.73% |

| Precision (RSD) | 1.7–14.46% |

The validated method demonstrated high accuracy and precision, essential for regulatory compliance and safety assessments .

Safety Assessments

Safety assessments are critical when evaluating the use of chemical compounds in consumer products. Studies indicate that 4A3NP has low dermal irritation potential, with concentrations up to 6% being non-irritating to rabbit skin . Furthermore, research into percutaneous absorption has shown varying absorption rates depending on the formulation type.

Table 3: Dermal Absorption Studies

| Study Type | Absorption Rate (%) |

|---|---|

| In Vivo (Rabbit Model) | Non-irritating at 6% |

| In Vitro (Human Skin) | Cumulative penetration of ~0.26% at 24 hours |

These findings suggest a favorable safety profile for topical applications, but ongoing monitoring and research are necessary to ensure consumer safety .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness and safety of products containing 4A3NP:

- Case Study A : An investigation into the effectiveness of hair dyes containing 4A3NP showed that users experienced satisfactory color retention and minimal allergic reactions over a six-month period.

- Case Study B : A clinical trial assessing the dermal absorption of hair dye formulations revealed that while absorption rates varied, overall systemic exposure remained low, supporting the compound's safe use in cosmetic applications.

Wirkmechanismus

The mechanism of action of 4-Amino-3-nitrophenol involves its interaction with various molecular targets and pathways:

Reduction Reaction: The compound undergoes reduction to form 4-amino-3-hydroxyaniline, which can further participate in various biochemical pathways.

Oxidation Reaction: The oxidation of this compound leads to the formation of quinone derivatives, which can interact with cellular components and affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

The table below compares key physicochemical properties of 4A3NP with structurally related aminophenol derivatives:

| Compound | Molecular Formula | CAS No. | Log Pow | Water Solubility | Melting Point |

|---|---|---|---|---|---|

| 4-Amino-3-nitrophenol | C₆H₆N₂O₃ | 610-81-1 | 0.41–0.88 | 1.8 g/L | 150–154°C |

| 2-Aminophenol (2AP) | C₆H₇NO | 95-55-6 | 0.62 | Highly soluble | 174°C |

| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 99-57-0 | 0.88 | 1.5 g/L | 195°C |

| 3-Nitro-4-hydroxyethylaminophenol | C₈H₁₀N₂O₄ | 65235-31-6 | N/A | Soluble in ethanol | N/A |

Key Observations :

- Solubility: 4A3NP dissolves moderately in water (1.8 g/L) but is highly soluble in organic solvents like methanol and DMSO, making it versatile in dye formulations .

- Thermal Stability: Its melting point (150–154°C) is lower than 2-amino-4-nitrophenol (195°C), suggesting differences in stability during hair dye processing .

Toxicological Profiles

Critical Notes:

- The Environmental Working Group (EWG) rates 4A3NP as low to moderate risk for cancer and developmental toxicity, but it remains regulated due to incomplete dermal absorption data .

Biologische Aktivität

4-Amino-3-nitrophenol (4A3NP) is a synthetic organic compound primarily used in hair dye formulations. Its biological activity has garnered attention due to its potential toxicological effects and its role as a sensitizer and mutagen. This article reviews the biological activity of 4A3NP, highlighting its dermal absorption, genotoxicity, sensitization potential, and case studies that illustrate its impact on human health.

This compound is classified as an amino nitrophenol. Its chemical structure allows it to participate in various biochemical reactions, making it relevant in cosmetic applications and toxicological studies.

Dermal Absorption

Research indicates that the dermal absorption of 4A3NP varies significantly based on formulation conditions. A study utilizing Franz diffusion cells with mini-pig skin reported the following absorption rates:

| Condition | Concentration | Absorption Rate (%) | Absorbed Amount (μg/cm²) |

|---|---|---|---|

| Non-Oxidative | 1% | 5.62 ± 2.19 | 5.62 ± 2.19 |

| Oxidative | 1.5% | 2.83 ± 1.48 | 4.24 ± 2.21 |

These results suggest that lower application doses may enhance dermal absorption, indicating a need for careful formulation design in cosmetic products containing this compound .

Sensitization Potential

The sensitization potential of 4A3NP has been evaluated through various studies:

- Mouse Study : In a sensitization study on CBA/J mice, the stimulation index showed a dose-dependent increase with an effective concentration (EC3) value of 0.2%, indicating a strong sensitizing effect .

- Guinea Pig Maximization Test : Contrarily, no significant skin reactions were observed in guinea pigs, suggesting species-specific responses to the compound .

Genotoxicity

Genotoxicity assessments have revealed that 4A3NP can induce gene mutations and chromosomal aberrations:

- In Salmonella typhimurium strain TA98, it was found to cause gene mutations with metabolic activation.

- Chromosomal aberrations were noted in cultured human lymphocytes with or without metabolic activation, although micronucleus formation did not show significant increases upon exposure .

Case Studies

Several case studies highlight the adverse effects associated with exposure to 4A3NP:

- Dermatitis Case : A study documented a severe scalp dermatitis case in a woman who experienced vesicular hand eczema after using hair dye containing 4A3NP. Patch testing confirmed sensitivity to this compound .

- Toxicological Evaluation : In toxicological evaluations involving Sprague-Dawley rats, acute toxicity was assessed with an LD50 greater than 2000 mg/kg, indicating low acute toxicity but notable behavioral effects such as sedation and convulsions at higher doses .

Risk Assessment

The Scientific Committee on Consumer Products (SCCP) has classified 4A3NP as an extreme sensitizer based on various studies, recommending further research into its long-term effects and potential for cumulative exposure through cosmetic products .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4A3NP in cosmetic formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For example, retention times of ~39.5 minutes under optimized conditions (C18 column, mobile phase: methanol/water) enable precise quantification in hair dye matrices . Method validation should include linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 0.1 µg/mL) .

Q. What safety protocols are critical when handling 4A3NP in laboratory settings?

Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Store the compound in airtight, light-resistant containers under inert atmospheres to prevent degradation . Emergency measures for skin contact include immediate washing with soap and water, followed by medical consultation .

Q. How does 4A3NP’s solubility profile influence experimental design?

4A3NP is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Pre-saturate solvents and use sonication to achieve homogeneous solutions for in vitro assays . For dermal absorption studies, simulate physiological conditions using receptor fluids like PBS:ethanol (3:1) .

Q. What quality control parameters ensure reagent-grade 4A3NP for experiments?

Verify purity (≥99%) via HPLC, moisture content (≤0.5%), and ash residue (≤0.5%) . Source from suppliers like Alfa Aesar or Sigma-Aldrich, which provide batch-specific certificates of analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in dermal absorption data under oxidative vs. non-oxidative conditions?

Oxidative conditions (e.g., hydrogen peroxide) alter 4A3NP’s permeability by forming polar metabolites. Use Franz diffusion cells with excised human skin to compare absorption rates under both conditions. Normalize data to protein binding affinity (logP = 1.36) and adjust for oxidation-induced structural changes .

Q. What toxicokinetic modeling approaches address data gaps in human exposure risk assessment?

Apply physiologically based pharmacokinetic (PBPK) models using rodent data (e.g., plasma half-life = 2–4 hrs) with allometric scaling. Prioritize interspecies comparisons of hepatic metabolism, noting cytochrome P450-mediated nitro-reduction pathways . Validate models against in vitro liver microsomal assays .

Q. How can 4A3NP derivatives be synthesized for fluorescence imaging applications?

React 4A3NP with IR-783 in anhydrous DMF under argon to form diaminocyanine sulfonate (DAC-S), a near-infrared probe. Purify via column chromatography (silica gel, CH₂Cl₂:MeOH = 9:1) and confirm structure using ¹H-NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. What strategies improve HPLC-MS/MS detection limits for trace impurities in 4A3NP?

Use electrospray ionization (ESI) in negative ion mode with MRM transitions (m/z 153 → 123). Optimize collision energy (14 eV) and cone voltage (30 V) to enhance sensitivity. Spike samples with deuterated internal standards (e.g., 4-nitrophenol-d4) to correct matrix effects .

Q. Methodological Notes

- Regulatory Compliance : Adhere to concentration limits (≤1% in non-oxidative hair dyes) and labeling requirements (e.g., skin sensitization warnings) per international guidelines .

- Data Validation : Cross-reference analytical results with peer-reviewed databases (e.g., Toxics, Materials Advances) to mitigate source bias .

Eigenschaften

IUPAC Name |

4-amino-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXUIDYRTHQTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209864 | |

| Record name | 4-Amino-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-81-1 | |

| Record name | 4-Amino-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5WY41Q95Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.